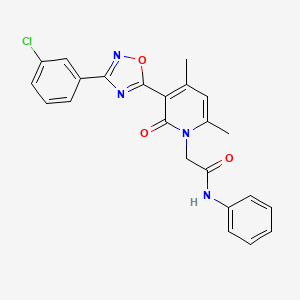

methanone CAS No. 1114872-07-9](/img/structure/B3002482.png)

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C25H23NO6S . Its average mass is 465.518 Da and its monoisotopic mass is 465.124603 Da .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .Applications De Recherche Scientifique

Chemical Transformations

- The compound is involved in reactions like CAN-mediated oxidations for the synthesis of xanthones and related products. This demonstrates its role in facilitating novel transformations in organic synthesis (Johnson et al., 2010).

Antioxidant Properties

- Derivatives of the compound show significant antioxidant properties. This is evident from the synthesis and evaluation of its derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which have been found to possess effective antioxidant power (Çetinkaya et al., 2012).

Anticancer Applications

- It serves as a precursor in the design and synthesis of compounds with potential anticancer activities. For instance, its derivatives have been designed as biologically stable derivatives exhibiting selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Novel Heterocycle Formation

- The compound is used in the synthesis of novel heterocycles, such as pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxides, which are examples of previously unknown ring systems. This highlights its role in expanding the scope of heterocyclic chemistry (Coppo & Fawzi, 1998).

Clathrate Formation

- The compound plays a role in clathrate formation, particularly in the formation of inclusion complexes with benzene. This is significant in the study of molecular interactions and host-guest chemistry (Eto et al., 2011).

Aldose Reductase Inhibitory Activity

- Derivatives of the compound have been synthesized and assessed for aldose and aldehyde reductase inhibitory activity, which is crucial in managing long-term diabetes complications (Chatzopoulou et al., 2011).

Synthesis of Anti-Stress Oxidative Agents

- It is used as a starting material in the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, which possess anti-stress oxidative properties (Largeron & Fleury, 1998).

Vascular Disrupting Agents

- Certain derivatives exhibit significant antiproliferative activity and vascular-disrupting properties, making them potential candidates in anticancer therapy (Chang et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S/c1-4-32-19-11-9-17(10-12-19)25(27)24-16-26(18-13-20(30-2)15-21(14-18)31-3)22-7-5-6-8-23(22)33(24,28)29/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNUEOMZAJCUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)

![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)

![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)